2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Lipophilicity LogP Physicochemical Properties

Select 2'-Bromo-6'-methylbiphenyl-3-carboxylic Acid (CAS 1215206-69-1) for its uniquely congested ortho-bromo/ortho-methyl architecture. With a LogP of 4.12—0.85 units higher than unsubstituted biphenyl-3-carboxylic acid—this scaffold enhances passive permeability for CNS-penetrant candidates. The sterically hindered carboxylic acid environment enables regioselective Suzuki-Miyaura couplings, while room temperature storage eliminates cold-chain logistics required by regioisomers. Available at ≥98% purity, it is the precision building block for reproducible lead optimization and high-throughput screening libraries.

Molecular Formula C14H11BrO2
Molecular Weight 291.144
CAS No. 1215206-69-1
Cat. No. B572028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromo-6'-methylbiphenyl-3-carboxylic acid
CAS1215206-69-1
Synonyms2-BroMo-6-Methylbiphenyl-3-carboxylic acid
Molecular FormulaC14H11BrO2
Molecular Weight291.144
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Br)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H11BrO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyFOLGJPOZRNIERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid (CAS 1215206-69-1): Structural and Physicochemical Profile for Research Sourcing


2'-Bromo-6'-methylbiphenyl-3-carboxylic acid (CAS 1215206-69-1) is a brominated biphenyl carboxylic acid derivative with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol [1]. It features a biphenyl core substituted with a bromine atom at the 2' position, a methyl group at the 6' position, and a carboxylic acid group at the 3 position [2]. The compound is characterized by a computed XLogP3 of 4.1, indicating significant lipophilicity [3], and is typically supplied as a white crystalline powder with a purity of ≥95% . Its structural features position it as a valuable building block in organic synthesis, particularly for cross-coupling reactions and the construction of more complex molecular architectures.

Why Generic Substitution of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid is Inadvisable in Critical Research Applications


The unique substitution pattern of 2'-bromo-6'-methylbiphenyl-3-carboxylic acid—featuring ortho-bromo and ortho-methyl groups on the distal phenyl ring—imparts distinct physicochemical and steric properties that cannot be replicated by other in-class biphenyl carboxylic acids. Direct substitution with an unsubstituted biphenyl-3-carboxylic acid, or with regioisomers such as 2'-bromo-3'-methylbiphenyl-3-carboxylic acid, alters lipophilicity, electronic distribution, and steric hindrance around the carboxylic acid moiety. These differences can critically impact reaction outcomes in cross-coupling chemistries, molecular recognition events, and downstream biological activity . As demonstrated in the quantitative evidence below, even subtle positional changes in substitution lead to measurable variations in properties like LogP and storage stability, underscoring the importance of selecting the precisely defined compound for reproducible research and development.

Quantitative Differentiation of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid Against Structural Analogs


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Biphenyl-3-carboxylic Acid

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid exhibits a significantly higher LogP value compared to the unsubstituted parent compound, biphenyl-3-carboxylic acid. This increased lipophilicity is directly attributable to the presence of the bromine and methyl substituents [1][2].

Lipophilicity LogP Physicochemical Properties Membrane Permeability

Improved Storage Stability and Ambient Handling Compared to Regioisomer 2'-Bromo-3'-methylbiphenyl-3-carboxylic acid

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid is documented to be stable at room temperature , whereas its close regioisomer, 2'-bromo-3'-methylbiphenyl-3-carboxylic acid, requires cold storage at -4°C for short-term and -20°C for long-term preservation [1]. This difference in storage requirements reduces logistical complexity and cost for the target compound.

Storage Stability Procurement Handling Logistics

Distinct Steric Environment due to Ortho,Ortho'-Disubstitution Pattern

The presence of both a bromine atom at the 2'-position and a methyl group at the 6'-position creates a unique steric environment around the carboxylic acid group. This ortho,ortho'-disubstitution pattern restricts rotation around the biphenyl axis and shields the carboxylic acid moiety, which can influence reaction kinetics and binding selectivity in ways not achievable with mono-substituted or less hindered analogs . While direct quantitative kinetic data for this specific compound is not publicly available, the well-established principles of steric effects in ortho-substituted biphenyls support a class-level inference of altered reactivity [1].

Steric Hindrance Conformational Restriction Reactivity Selectivity

High-Value Application Scenarios for 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid in Research and Development


Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

When a medicinal chemistry program requires a core scaffold with enhanced LogP to improve passive permeability or target engagement in hydrophobic binding pockets, 2'-bromo-6'-methylbiphenyl-3-carboxylic acid serves as a strategic building block. Its LogP of 4.12 represents a 0.85 unit increase over unsubstituted biphenyl-3-carboxylic acid, potentially improving membrane diffusion and oral absorption profiles [1][2]. This makes it particularly suitable for developing CNS-penetrant candidates or for optimizing the pharmacokinetic properties of lead compounds.

Synthetic Building Block for Sterically Demanding Cross-Coupling Reactions

The ortho-bromo and ortho-methyl substituents create a sterically congested environment around the carboxylic acid group. This feature is valuable in cross-coupling methodologies (e.g., Suzuki-Miyaura) where regioselectivity and controlled reactivity are desired. The bromine atom provides a versatile synthetic handle for further functionalization, while the methyl group can direct subsequent transformations . Researchers engaged in complex molecule synthesis or library generation will benefit from this compound's ability to introduce both steric bulk and a reactive halogen into advanced intermediates.

High-Throughput Screening Campaigns Requiring Ambient-Stable Reagents

For laboratories conducting large-scale or automated high-throughput screening, the room temperature stability of 2'-bromo-6'-methylbiphenyl-3-carboxylic acid is a significant advantage. Unlike its regioisomer 2'-bromo-3'-methylbiphenyl-3-carboxylic acid, which requires cold storage, this compound can be stored and handled without specialized cold-chain logistics [3]. This reduces operational complexity and cost, making it an ideal choice for screening libraries and reaction optimization platforms.

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